2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride
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Overview
Description
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyphenyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and (S)-alanine.
Condensation Reaction: The initial step involves the condensation of 2-hydroxybenzaldehyde with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with the hydroxy group in the para position.
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid: Similar structure but with the hydroxy group in the meta position.
Uniqueness
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is unique due to the ortho position of the hydroxy group, which can lead to distinct steric and electronic effects. This positional difference can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWQOLCVHZLDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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